molecular formula C20H30O4 B151568 12-Oxo-ltb4 CAS No. 136696-10-1

12-Oxo-ltb4

Cat. No.: B151568
CAS No.: 136696-10-1
M. Wt: 334.4 g/mol
InChI Key: SJVWVCVZWMJXOK-GIUDXHRWSA-N
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Description

12-oxo-leukotriene B4 is a metabolite of leukotriene B4, which is derived from arachidonic acid through the lipoxygenase pathway. This compound plays a crucial role in the metabolism of leukotriene B4 and is involved in inflammatory reactions. It stimulates calcium levels in human neutrophils and induces their migration .

Preparation Methods

Synthetic Routes and Reaction Conditions

12-oxo-leukotriene B4 is synthesized through the metabolism of leukotriene B4 by the enzyme leukotriene B4 12-hydroxydehydrogenase. This enzyme catalyzes the oxidation of the hydroxyl group at the 12th position of leukotriene B4 to form 12-oxo-leukotriene B4 .

Industrial Production Methods

The industrial production of 12-oxo-leukotriene B4 involves the use of leukotriene B4 as a starting material, which is then subjected to enzymatic oxidation using leukotriene B4 12-hydroxydehydrogenase. The reaction is typically carried out under controlled conditions to ensure the efficient conversion of leukotriene B4 to 12-oxo-leukotriene B4 .

Chemical Reactions Analysis

Types of Reactions

12-oxo-leukotriene B4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

12-oxo-leukotriene B4 has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12-oxo-leukotriene B4 is unique due to its specific role in the metabolism of leukotriene B4 and its involvement in inflammatory responses. Unlike its parent compound, leukotriene B4, 12-oxo-leukotriene B4 has a reduced potency in stimulating calcium mobilization and neutrophil migration, making it a valuable tool for studying the regulation of inflammatory processes .

Properties

CAS No.

136696-10-1

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

(5S,6E,8Z,10E,14Z)-5-hydroxy-12-oxoicosa-6,8,10,14-tetraenoic acid

InChI

InChI=1S/C20H30O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,19,22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7-,9-6-,14-10+,15-11+/t19-/m1/s1

InChI Key

SJVWVCVZWMJXOK-GIUDXHRWSA-N

Isomeric SMILES

CCCCC/C=C\CC(=O)/C=C/C=C\C=C\[C@H](CCCC(=O)O)O

SMILES

CCCCCC=CCC(=O)C=CC=CC=CC(CCCC(=O)O)O

Canonical SMILES

CCCCCC=CCC(=O)C=CC=CC=CC(CCCC(=O)O)O

Appearance

Assay:≥90%A solution in acetonitrile

physical_description

Solid

Synonyms

12-oxo-LTB4
12-oxoleukotriene B4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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